4-Chloroisoquinolin-1-amine
Description
The Isoquinoline (B145761) Nucleus as a Privileged Chemical Scaffold in Drug Discovery
The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a privileged scaffold in medicinal chemistry. capes.gov.br Such scaffolds are molecular frameworks that can bind to multiple biological targets with high affinity, making them valuable templates for the design and development of novel therapeutic agents. chemchart.com The structural rigidity and the presence of a nitrogen atom in the isoquinoline ring system allow for diverse chemical modifications and specific interactions with biological macromolecules. nih.gov
The significance of the isoquinoline core is underscored by its presence in a wide array of natural products, particularly alkaloids, which exhibit a broad spectrum of pharmacological activities. nih.govglpbio.com This natural precedent has inspired medicinal chemists to explore isoquinoline derivatives for various therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neurochemical agents. capes.gov.brnih.gov The versatility of the isoquinoline scaffold allows it to serve as a foundational structure for creating libraries of compounds, accelerating the drug discovery process. capes.gov.br
Evolution of Substituted Isoquinolines in Bioactive Molecule Research
The functionalization of the isoquinoline core with various substituents has been a critical strategy in modern drug discovery, allowing for the fine-tuning of pharmacological properties. The introduction of substituents at different positions of the isoquinoline ring system, such as at the C-1, C-3, and C-4 positions, can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic profile. glpbio.com
Research has evolved from studying naturally occurring isoquinoline alkaloids to the rational design and synthesis of novel derivatives with enhanced potency and target specificity. For instance, C4-substituted isoquinolines have been investigated for their cytotoxic properties against tumor cell lines. researchgate.net The development of advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and direct C-H functionalization, has further expanded the chemical space accessible for isoquinoline-based drug candidates. google.com This has led to the discovery of substituted isoquinolines as inhibitors of various enzymes and modulators of cellular receptors, highlighting the scaffold's adaptability in addressing a wide range of diseases. globalauthorid.comtandfonline.com The tetrahydroisoquinoline (THIQ) variant, for example, is another widely explored scaffold for its potential in developing anticancer agents. globalauthorid.comtandfonline.com
Significance of 4-Chloroisoquinolin-1-amine as a Core Building Block in Organic and Pharmaceutical Synthesis
Among the vast family of substituted isoquinolines, this compound stands out as a key synthetic intermediate. Its structure features two reactive sites: an amine group at the 1-position and a chlorine atom at the 4-position. These functional groups provide handles for a variety of chemical transformations, making the compound a valuable building block for constructing more complex molecules. The presence of the chlorine atom, an electron-withdrawing group, and the nucleophilic amine group on the same isoquinoline framework creates a unique reactivity profile.
The synthesis of this compound was first reported in 1978. globalauthorid.comchemsynthesis.com The described method involves a multi-step process starting from 1,4-dichloroisoquinoline (B101551). capes.gov.brresearchgate.net In this synthetic route, 1,4-dichloroisoquinoline is first converted to a 1-phenoxy-4-chloro derivative, which is then subsequently transformed to yield this compound. capes.gov.brresearchgate.net This approach provides a viable pathway to this specific, strategically substituted isoquinoline. The utility of this compound lies in its potential to undergo further reactions, such as nucleophilic substitution of the chlorine atom or derivatization of the amine group, to generate a library of new chemical entities for pharmaceutical research. google.com
Table 1: Chemical Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | chemsynthesis.com |
| CAS Number | 30598-04-0 | chemsynthesis.com |
| Molecular Formula | C₉H₇ClN₂ | chemsynthesis.com |
| Molecular Weight | 178.62 g/mol | chemsynthesis.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloroisoquinolin-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKQABNNIRMZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60318976 | |
| Record name | 4-chloroisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60318976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30598-04-0 | |
| Record name | 30598-04-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloroisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60318976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloroisoquinolin 1 Amine and Its Advanced Derivatives
Foundational Synthetic Routes to 4-Chloroisoquinolin-1-amine
The initial synthetic strategies for this compound laid the groundwork for more advanced methodologies. These foundational routes primarily involve direct modifications of the isoquinoline (B145761) scaffold.
Chlorination and Subsequent Amination Strategies
A common approach to synthesizing substituted isoquinolines involves the chlorination of the isoquinoline ring system, followed by amination. The reactivity of the isoquinoline N-oxides can be harnessed to introduce a chlorine atom at the 2-position, although this method can suffer from poor yields and regioselectivity issues. rsc.org For instance, the use of phosphoryl chloride (POCl3) or acetyl chloride (AcCl) as a chlorine source can effectively chlorinate pyrrolo[2,1-a]isoquinoline (B1256269) derivatives under mild conditions. researchgate.net Following chlorination, the introduction of the amine group can be achieved through various amination techniques. rsc.org
Preparation from Dihalo-substituted Isoquinoline Precursors
An alternative and often more controlled method involves starting with a dihalo-substituted isoquinoline, such as 1,4-dichloroisoquinoline (B101551). This precursor allows for the selective substitution of the halogen atoms. A notable synthesis of this compound was achieved by first reacting 1,4-dichloroisoquinoline with a phenoxy group to form a 1-phenoxy-4-chloro derivative. capes.gov.brresearchgate.net Subsequent amination then yields the desired this compound. capes.gov.brresearchgate.net This stepwise approach provides better control over the final product and can lead to good yields. capes.gov.brresearchgate.net In the case of 1,3-dichloroisoquinoline, amination can selectively substitute the chlorine atom at the 1-position to yield 1-amino-3-chloroisoquinoline. researchgate.net
Catalytic Approaches for Carbon-Nitrogen Bond Formation in Isoquinoline Chemistry
Modern synthetic chemistry has seen a surge in the use of transition metal catalysts to facilitate the formation of carbon-nitrogen bonds, offering high efficiency and selectivity in the synthesis of isoquinoline derivatives.
Palladium-Catalyzed Aminations for Selective Functionalization
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application in isoquinoline chemistry is well-documented. rsc.orgrsc.orgresearchgate.netnih.govorganic-chemistry.org These methods allow for the direct and selective functionalization of the isoquinoline core. For example, palladium-catalyzed amination of 1-chloroisoquinolines has been effectively used in the synthesis of new 1,3-disubstituted isoquinolines. researchgate.net This approach often utilizes ligands like BINAP and can be accelerated by microwave irradiation. researchgate.net Furthermore, palladium catalysis enables the synthesis of substituted isoquinolines through tandem allylation and intramolecular amination reactions of benzylamine (B48309) derivatives. nih.gov The development of palladium-catalyzed C-H functionalization offers a direct route to arylate the C-4 position of isoquinolines. rsc.org
| Catalyst System | Substrate | Product | Key Features |
| Palladium with BINAP | 1-Chloroisoquinolines | 1,3-Disubstituted Isoquinolines | Microwave-accelerated, efficient C-N bond formation. researchgate.net |
| Palladium(II) | 2-(1-alkynyl)arylaldimines | 4-(1-alkenyl)-3-arylisoquinolines | Cyclization followed by Heck reaction, good to excellent yields. researchgate.net |
| Palladium Catalyst | o-bromoarylaldehydes and terminal alkynes | Substituted isoquinolines | Sequential coupling-imination-annulation under microwave irradiation. organic-chemistry.org |
Nickel-Catalyzed Amination Reactions with Aryl and Heteroaryl Halides
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-N bond formation. researchgate.netresearchgate.netnih.govcapes.gov.bracs.org Nickel catalysts have been successfully employed in the amination of aryl chlorides, including those containing the isoquinoline scaffold. acs.org These reactions often exhibit broad substrate scope and can be performed in more environmentally friendly solvents like 2-methyl-THF. acs.org A notable application is the nickel-catalyzed annulation of o-halobenzaldimines with alkynes, providing a direct route to substituted isoquinolines. nih.gov This method has been instrumental in the total synthesis of various isoquinoline alkaloids. nih.gov
| Catalyst System | Substrate | Product | Key Features |
| Ni(dppe)Cl2 | 2-haloaldimines and alkynes | 3,4-disubstituted and 3-substituted isoquinolines | Air-stable and inexpensive catalyst, high yields at room temperature. researchgate.net |
| [Ni(cod)2] | N-methyl-o-bromobenzaldimines and alkynes | Isoquinolinone derivatives | Key step in the total synthesis of isoquinoline alkaloids. nih.gov |
| NiCl2(DME)/SIPr·HCl | Aryl chlorides and sulfamates | Aminated (hetero)aryl compounds | Broad substrate scope, effective in greener solvents. acs.org |
Strategies for Structural Diversification and Functionalization of the Isoquinoline Ring
The functionalization of the isoquinoline ring is crucial for developing new derivatives with diverse properties. Various strategies have been developed to introduce a wide range of substituents onto the isoquinoline core. One approach involves the direct lithiation of a substituted isoquinoline, such as 1,3-dichloroisoquinoline, at the C4 position, allowing for the introduction of various electrophiles. researchgate.net
Another powerful method is the use of multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. For instance, a three-component reaction involving aryl ketones, hydroxylamine, and an internal alkyne, catalyzed by rhodium(III), can efficiently produce multisubstituted isoquinolines. organic-chemistry.org Similarly, the reaction of isoquinolin-1-amine with acetophenone (B1666503) can lead to the formation of imidazo[2,1-a]isoquinoline (B1217647) scaffolds, which can be further functionalized. nih.gov
Furthermore, the isoquinoline scaffold can be embedded within more complex heterocyclic frameworks. For example, intramolecular Pd-catalyzed alkene carboamination reactions have been used to synthesize tetrahydroindoloisoquinolines. nih.gov These advanced strategies for structural diversification are essential for exploring the chemical space around the isoquinoline core and discovering new compounds with potential applications in various fields.
Introduction of Substituents at C-1, C-3, C-4, and N-2 Positions
The functionalization of the isoquinoline core at its various positions allows for the creation of a diverse library of compounds with potentially unique biological activities. The introduction of substituents at the C-1, C-3, C-4, and N-2 positions is a key strategy in the development of advanced isoquinoline derivatives. nih.gov
A known method for the synthesis of this compound starts from 1,4-dichloroisoquinoline. capes.gov.brresearchgate.net This precursor undergoes a reaction to form a 1-phenoxy-4-chloro derivative, which is then converted to the final product. capes.gov.brresearchgate.net This approach has also been successfully applied to produce 1-aminoisoquinoline (B73089) from 1-chloroisoquinoline (B32320) in high yields. capes.gov.brresearchgate.net
The chlorine atom at the C-4 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. For instance, treatment of 4-bromoisoquinoline (B23445) with acrylate (B77674) esters under Heck reaction conditions leads to the formation of α,β-unsaturated esters at the C-4 position. nih.gov These esters can then be reacted with primary amines to yield C-4 substituted isoquinoline propanamides. nih.gov
Furthermore, the amino group at the C-1 position can be a handle for further derivatization. For example, diazotization of 3-amino-4-fluoro-7-iodoisoquinoline in the presence of fluoride (B91410) and chloride sources can yield the corresponding 3-haloisoquinoline derivatives. harvard.edu
The introduction of substituents can also be achieved through multi-component reactions. A method for constructing highly substituted isoquinolines involves the reaction of metalated o-tolualdehyde tert-butylimines with nitriles. harvard.edu This convergent assembly allows for the incorporation of up to four different components in a single operation, offering significant structural versatility. harvard.edu
Table 1: Examples of Functionalized Isoquinoline Derivatives
| Compound Name | Substituent Position(s) | Synthetic Precursor(s) | Key Reaction Type | Reference(s) |
| This compound | C-1 (amino), C-4 (chloro) | 1,4-Dichloroisoquinoline | Nucleophilic substitution | capes.gov.brresearchgate.net |
| 1-Aminoisoquinoline | C-1 (amino) | 1-Chloroisoquinoline | Nucleophilic substitution | capes.gov.brresearchgate.net |
| C4-Substituted Isoquinoline Propanamides | C-4 (propanamide) | 4-Bromoisoquinoline, Acrylate esters, Primary amines | Heck reaction, Amidation | nih.gov |
| 3-Halo-4-fluoro-7-iodoisoquinoline | C-3 (halo), C-4 (fluoro), C-7 (iodo) | 3-Amino-4-fluoro-7-iodoisoquinoline | Diazotization | harvard.edu |
| 5-Fluoro-4-methyl-3-phenyl-7-(trimethylsilyl)isoquinoline | C-3 (phenyl), C-4 (methyl), C-5 (fluoro), C-7 (trimethylsilyl) | Metalated o-tolualdehyde tert-butylimine, Nitrile, Methyl iodide | Multi-component assembly | harvard.edu |
Annulation and Heterocyclic Ring Construction on Isoquinoline Derivatives
Annulation reactions are powerful tools for constructing complex heterocyclic systems fused to the isoquinoline core. These methods often involve the formation of new rings by building upon the existing isoquinoline framework, leading to novel polycyclic structures. nih.govcaltech.edu
One such strategy is the rhodium(III)-catalyzed [4+2] annulation of N-(pivaloyloxy) aryl amides with internal alkynes. This redox-neutral process, which proceeds through a seven-membered rhodacycle intermediate, yields free NH isoquinolones that can be further transformed. mdpi.com These isoquinolones can undergo aromatization to the corresponding isoquinoline derivatives, which can then be subjected to cross-coupling reactions to introduce further diversity. mdpi.com
Another approach involves the use of aryne annulation. The reaction of N-acyl enamides with benzyne (B1209423) undergoes a [4+2] cycloaddition followed by dehydrative aromatization to produce isoquinolines in good to excellent yields. organic-chemistry.org This method is tolerant of various substituents on the enamide and can be used to construct tricyclic isoquinoline systems. organic-chemistry.org
Furthermore, rhodium(III)-catalyzed C-H activation and annulation of primary benzylamines with α-diazo-β-keto compounds provides a direct route to multisubstituted isoquinolines. rsc.org This transformation proceeds via a dehydrogenation/C-H activation/carbene insertion/annulation process, using atmospheric oxygen as the terminal oxidant. rsc.org
Table 2: Annulation Strategies for Isoquinoline Synthesis
| Reaction Type | Key Reactants | Catalyst/Reagent | Resulting Structure | Reference(s) |
| [4+2] Annulation | N-(pivaloyloxy) aryl amides, Internal alkynes | Rh(III) catalyst | Isoquinolones, Isoquinolines | mdpi.com |
| Aryne Annulation | N-Acyl enamides, Benzyne | - | Isoquinolines | organic-chemistry.org |
| C-H Activation/Annulation | Primary benzylamines, α-Diazo-β-keto compounds | Rh(III) catalyst | Multisubstituted isoquinolines | rsc.org |
Chiral Synthesis and Stereoselective Approaches to Isoquinoline Frameworks
The development of chiral and stereoselective methods for the synthesis of isoquinoline frameworks is of paramount importance, given that many biologically active isoquinoline alkaloids are chiral. nih.govbenthamdirect.com These approaches aim to control the three-dimensional arrangement of atoms in the molecule, which is often critical for its biological function.
One established method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or its equivalent. clockss.org The use of chiral auxiliaries, often derived from natural sources like amino acids, can induce stereoselectivity in this reaction, leading to the formation of optically active tetrahydroisoquinolines. benthamdirect.comclockss.org For example, the condensation of L-Dopa methyl ester with sodium glycidates yields diastereomeric tetrahydroisoquinolines, with the cis-isomers being the major products. clockss.org
Another key strategy is the Bischler-Napieralski reaction, which typically involves the cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, followed by reduction. clockss.org Asymmetric reduction of the C=N double bond in the dihydroisoquinoline intermediate using chiral reducing agents can afford chiral tetrahydroisoquinolines. clockss.org Homogeneous catalytic hydrogenation with chiral ruthenium complexes has shown outstanding results in this regard. clockss.org
More recently, asymmetric Larock isoquinoline synthesis has been developed to access axially chiral 3,4-disubstituted isoquinolines. acs.org This method employs a palladium catalyst with a chiral ligand, such as Walphos, to achieve high enantioselectivity. acs.org The reaction of N-tert-butyl-o-(1-alkynyl)benzaldimines with aryl triflates under these conditions yields the desired axially chiral products in good yields and high enantiomeric ratios. acs.org
Table 3: Stereoselective Approaches to Isoquinoline Synthesis
| Method | Key Transformation | Chiral Source/Catalyst | Product Type | Reference(s) |
| Pictet-Spengler Reaction | Condensation of β-arylethylamine and aldehyde | Chiral auxiliaries (e.g., from amino acids) | Chiral tetrahydroisoquinolines | benthamdirect.comclockss.org |
| Bischler-Napieralski Reaction | Asymmetric reduction of 3,4-dihydroisoquinoline | Chiral reducing agents, Chiral Ru complexes | Chiral tetrahydroisoquinolines | clockss.org |
| Asymmetric Larock Isoquinoline Synthesis | Palladium-catalyzed annulation | Pd(OAc)₂ / Chiral ligand (e.g., Walphos) | Axially chiral 3,4-disubstituted isoquinolines | acs.org |
Considerations for Scalable and Industrial Synthesis of Isoquinoline Intermediates
The transition from laboratory-scale synthesis to large-scale industrial production of isoquinoline intermediates presents a unique set of challenges and considerations. amerigoscientific.comresearchgate.net Efficiency, cost-effectiveness, safety, and sustainability are paramount in this context.
One of the key aspects is the development of continuous flow processes. rsc.org Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. rsc.org For instance, a fully continuous flow asymmetric synthesis of tetrahydroprotoberberine alkaloids has been developed, significantly reducing reaction times from hours to minutes compared to batch methods. rsc.org This highlights the potential of flow chemistry for the efficient and scalable production of complex isoquinoline-based natural products. rsc.org
The choice of starting materials and reagents is also critical for industrial-scale synthesis. Readily available and inexpensive starting materials are preferred. researchgate.net Moreover, the development of catalytic methods, particularly those using earth-abundant and non-toxic metals, is a major focus. researchgate.net While palladium and rhodium catalysts are highly effective, their cost and toxicity can be a concern for large-scale production. mdpi.comresearchgate.net
Furthermore, process optimization is crucial to maximize yield and minimize waste. This includes optimizing reaction conditions such as temperature, pressure, solvent, and catalyst loading. The use of high-performance liquid chromatography (HPLC) for in-process monitoring can ensure the purity of intermediates at each step. researchgate.net
The development of "green" and sustainable synthetic routes is an increasingly important consideration. This involves the use of environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG), and minimizing the number of synthetic steps. researchgate.net Biotechnological approaches, harnessing the biosynthetic pathways of isoquinoline alkaloids in plants and microorganisms, also offer a promising avenue for the sustainable and industrial-scale production of these valuable compounds. amerigoscientific.com
Chemical Reactivity and Transformation Mechanisms of 4 Chloroisoquinolin 1 Amine
Nucleophilic Substitution Reactions Involving the Halogen Moiety
The chlorine atom at the C-4 position of the isoquinoline (B145761) ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway facilitated by the electron-withdrawing nature of the heterocyclic nitrogen atom.
The chloro group at the 4-position of 4-chloroisoquinolin-1-amine can be displaced by a range of nucleophiles. For instance, reactions with alkoxides can yield the corresponding ether derivatives. Similarly, thiolates can be employed to introduce sulfur-based functionalities through the formation of a carbon-sulfur bond. The reaction with hydroxyl groups, typically under basic or acidic conditions, results in the formation of 4-hydroxyisoquinolin-1-amine.
A general approach for the synthesis of 1-amino-4-chloroisoquinoline itself involves the reaction of 1,4-dichloroisoquinoline (B101551) with phenol (B47542) in the presence of potassium hydroxide, which first yields 4-chloro-1-phenoxyisoquinoline. thieme-connect.de This intermediate can then undergo further reactions to introduce the amino group.
| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| 1,4-Dichloroisoquinoline | N-methylpiperazine | 3-Chloro-1-(4-methylpiperazinyl)-1,4-dihydroisoquinoline | - | |
| 1,4-Dichloroisoquinoline | Sodium amide | 1-Amino-4-chloroisoquinoline | Polar aprotic solvents (e.g., DMSO) | |
| 1-Chloro-6,7-dimethoxyisoquinoline | Aniline | 1-Anilino-6,7-dimethoxyisoquinoline | t-BuOH, reflux, 20 h | thieme-connect.de |
The displacement of the chloro group by primary aliphatic and aromatic amines is a key transformation for creating a diverse range of substituted 1,4-diaminoisoquinoline derivatives. These reactions can be carried out under thermal conditions or, more efficiently, using transition metal catalysis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for this purpose. numberanalytics.comwikipedia.org This method allows for the formation of C-N bonds under relatively mild conditions with a broad substrate scope. wikipedia.org
For the amination of related 3-chloroisoquinolines, catalyst systems such as Pd(OAc)₂ with ligands like BINAP have been successfully employed. thieme-connect.com The choice of base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), and solvent is critical for optimizing the reaction yield and selectivity. numberanalytics.comthieme-connect.com
| Substrate | Amine | Catalyst System | Base | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| 3-Chloroisoquinoline-5-sulfonamide derivative | Aniline | Pd(OAc)₂ / BINAP | t-BuONa | Toluene, 130 °C, microwave | N-Phenyl-5-(piperidin-1-ylsulfonyl)isoquinolin-3-amine | thieme-connect.com |
| Aryl Halide | Primary Amine | Pd₂(dba)₃ / BINAP | LiHMDS | - | Aryl Amine | thieme-connect.com |
Oxidation Reactions of the Isoquinoline Nitrogen
The nitrogen atom of the isoquinoline ring in this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA). The resulting N-oxide functionality can significantly alter the electronic properties and biological activity of the molecule and can also serve as a handle for further functionalization.
Reduction Reactions of Amine and Heterocyclic Linkages
Reduction reactions of this compound can target either the heterocyclic ring system or potentially the chloro and amino groups, depending on the reducing agent and reaction conditions.
The use of strong reducing agents like lithium aluminium hydride (LiAlH₄) can lead to the reduction of the isoquinoline ring system. byjus.com LiAlH₄ is a potent source of hydride ions and is capable of reducing a wide range of functional groups, including heterocyclic aromatic systems. byjus.comlibretexts.orgmasterorganicchemistry.com The reduction of the isoquinoline core would lead to tetrahydroisoquinoline derivatives.
Catalytic hydrogenation is another important method for the reduction of the isoquinoline ring. acsgcipr.org Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas can be used to reduce the heterocyclic ring, typically yielding 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives.
Advanced Coupling and Functionalization Reactions
The presence of the C-Cl bond in this compound opens up possibilities for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. organic-chemistry.org this compound can potentially undergo Suzuki-Miyaura coupling with various boronic acids to introduce new aryl or alkyl substituents at the 4-position. For related 4-chloroquinoline (B167314) derivatives, Suzuki-Miyaura coupling with arylboronic acids has been successfully achieved using palladium catalysts. researchgate.net
The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orgwikipedia.org This reaction could be applied to this compound to introduce alkynyl groups at the C-4 position.
The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide in the presence of a palladium catalyst. researchgate.net This reaction could potentially be used to introduce alkenyl substituents at the 4-position of the isoquinoline ring.
| Reaction Type | Coupling Partner | Potential Product | Typical Catalyst System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid | 4-Aryl-1-aminoisoquinoline | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | researchgate.net |
| Sonogashira Coupling | Terminal alkyne | 4-Alkynyl-1-aminoisoquinoline | Pd catalyst, Cu(I) cocatalyst, Amine base | organic-chemistry.orgwikipedia.org |
| Heck Coupling | Alkene | 4-Alkenyl-1-aminoisoquinoline | Pd catalyst, Base | researchgate.net |
Cross-Coupling Reactions Leveraging Halogen Reactivity
The chlorine atom at the C-4 position of the isoquinoline ring provides a reactive site for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in creating new carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. researchgate.net In the context of this compound, the chlorine atom can be substituted with various aryl or vinyl groups. researchgate.netvulcanchem.com The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net The reactivity in Suzuki-Miyaura couplings can be influenced by the nature of the halogen, with bromine at the 4-position sometimes favoring these reactions.
Buchwald-Hartwig Amination: This reaction provides a powerful tool for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex. wikipedia.org This method can be used to introduce a variety of amino groups at the C-4 position of this compound. The catalytic cycle typically involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to give the arylated amine. wikipedia.orgbeilstein-journals.org The choice of phosphine (B1218219) ligands is crucial for the efficiency of the Buchwald-Hartwig amination, with sterically hindered ligands often providing better results. wikipedia.org Nickel-based catalysts have also been developed for the amination of heteroaryl chlorides, offering an alternative to palladium. acs.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This allows for the introduction of alkynyl moieties at the C-4 position of the isoquinoline core. The reaction is generally carried out under mild conditions, often at room temperature with an amine base. wikipedia.orgnrochemistry.com The reactivity of the halide in Sonogashira coupling follows the general trend of I > Br > Cl, which can sometimes necessitate more forcing conditions for chloro-substituted substrates. nrochemistry.com
Table 1: Overview of Cross-Coupling Reactions with this compound
| Reaction Type | Catalyst System (Typical) | Coupling Partner | Bond Formed | Key Features |
| Suzuki-Miyaura Coupling | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Organoboron reagent (e.g., Ar-B(OH)₂) | C-C | Versatile for C-C bond formation. researchgate.net |
| Buchwald-Hartwig Amination | Pd(0) complex, Phosphine ligand, Base | Primary or secondary amine | C-N | Key method for synthesizing arylamines. wikipedia.org |
| Sonogashira Coupling | Pd(0) complex, Cu(I) co-catalyst, Base | Terminal alkyne | C-C (sp²-sp) | Forms conjugated enynes and arylalkynes. wikipedia.org |
Oxidative Cyclization and Functionalization Processes
Beyond cross-coupling, this compound and its derivatives can participate in oxidative cyclization and other functionalization reactions, leading to the formation of polycyclic and more complex heterocyclic systems.
Oxidative photocyclization is a powerful synthetic tool that utilizes light to induce ring-closing reactions. For instance, derivatives of 3-chloroisoquinolin-1-ones have been used as precursors in the synthesis of benzo[a]phenanthridin-5-ones through a sequence involving photoaddition followed by oxidative photocyclization. chim.it While this example involves a related isomer, it highlights the potential of the isoquinoline scaffold to undergo such transformations. The process often involves the formation of a dihydro intermediate which is then oxidized to the final aromatic product, sometimes in the presence of an oxidant like air or a metal salt. chim.it
The amino group at the C-1 position can also direct or participate in cyclization reactions. The presence of both the chloro and amino groups offers opportunities for sequential or one-pot reactions to build complex fused ring systems.
Further functionalization can also be achieved through oxidation of the isoquinoline nitrogen to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). This can alter the reactivity of the heterocyclic ring and enable further transformations.
Mechanistic Investigations of Synthetic Transformations
Elucidation of Catalytic Cycles in C-N Coupling Reactions
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming arylamine bonds and are relevant to the modification of 4-Chloroisoquinolin-1-amine. acs.orgresearchgate.net The catalytic cycle for such a transformation typically involves a sequence of well-defined elementary steps centered around a palladium catalyst.
A generalized catalytic cycle for the N-arylation of a primary amine with an aryl halide, adaptable to reactions involving this compound, is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. Subsequently, coordination of the amine to this complex occurs, followed by deprotonation by a base to generate a palladium(II) amido complex. The final and crucial step is reductive elimination from this complex, which forms the desired C-N bond, regenerates the palladium(0) catalyst, and allows the cycle to continue. nih.gov The efficiency of this cycle is highly dependent on the choice of ligand, base, and solvent, which influence the rates of each elementary step. uwindsor.ca
Table 1: Key Steps in a Generalized Palladium-Catalyzed C-N Coupling Cycle
| Step | Description | Key Intermediates |
|---|---|---|
| 1. Oxidative Addition | The aryl halide (e.g., a derivative of this compound) adds to the Pd(0) catalyst. | Pd(II)-aryl-halide complex |
| 2. Amine Coordination & Deprotonation | The amine nucleophile coordinates to the Pd(II) center, and a base removes a proton from the amine. | Pd(II)-amido complex |
| 3. Reductive Elimination | The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst. | Arylamine product, Pd(0) catalyst |
Kinetic Studies and Reaction Rate Determinants
Kinetic studies are essential for understanding the factors that control the speed of a reaction and for identifying the rate-determining step. nih.gov For synthetic transformations involving this compound, the reaction rate can be influenced by several factors, including the concentration of reactants, the catalyst loading, temperature, and the nature of the solvent and base used. dur.ac.ukutwente.nl
| Solvent and Base | The choice of solvent and base can significantly affect the solubility of reactants and the stability of intermediates, thereby influencing the rate. uwindsor.ca |
Identification of Catalytic Resting States and Active Species
In a catalytic cycle, the active species is the form of the catalyst that directly participates in the bond-forming steps. The resting state, conversely, is the most stable and abundant catalyst species present in the reaction mixture, which may or may not be on the main catalytic pathway. Identifying both is crucial for understanding catalyst behavior and potential deactivation pathways.
In palladium-catalyzed C-N coupling reactions, the active catalytic species is often a monoligated Pd(0) complex. nih.gov The resting state can vary depending on the specific reaction conditions. It could be the oxidative addition complex or another off-cycle species. For instance, the formation of stable palladium complexes with the solvent or other components in the reaction mixture can lead to catalyst deactivation. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography are powerful tools for characterizing these intermediate and resting state species, providing a snapshot of the catalyst's form during the reaction.
H/D Exchange and Isotopic Labeling for Mechanistic Pathway Confirmation
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanistic pathways. wikipedia.org This involves replacing an atom in a reactant with one of its isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C) and then determining the position of the isotope in the product. nih.gov
Hydrogen/Deuterium (H/D) exchange studies can be particularly informative. nih.govmdpi.com For reactions involving this compound, deuterated solvents or reagents can be used to probe proton transfer steps. For example, in a C-N coupling reaction, if the deprotonation of the amine is a key step, running the reaction in the presence of a deuterated base or solvent would lead to deuterium incorporation in specific positions, which can be detected by mass spectrometry or NMR spectroscopy. mit.eduresearchgate.net This can help confirm whether a particular C-H or N-H bond is broken during the rate-determining step of the reaction.
Table 3: Applications of Isotopic Labeling in Mechanistic Studies
| Technique | Application | Information Gained |
|---|---|---|
| ¹³C Labeling | Labeling the carbon backbone of this compound. | Traces the carbon skeleton through the reaction, confirming bond formations and rearrangements. nih.gov |
| ¹⁵N Labeling | Labeling the amine group of this compound. | Directly follows the nitrogen atom in C-N bond formation reactions. nih.gov |
| H/D Exchange | Using deuterated solvents or reagents. | Identifies proton transfer steps and can help determine the mechanism of base-catalyzed reactions. nih.govosti.gov |
Analysis of Chemo-, Regio-, and Stereoselectivity in Complex Syntheses
Selectivity is a critical concept in organic synthesis, especially when dealing with multifunctional molecules like this compound, which has two primary reactive sites: the C-4 chloro group and the C-1 amino group.
Chemoselectivity refers to the preferential reaction of one functional group over another. masterorganicchemistry.comresearchgate.net In reactions with this compound, a reagent could potentially react with either the amine or the chloro substituent. The choice of reagent and reaction conditions will determine which group reacts. For example, under conditions for nucleophilic aromatic substitution (SNAr), a nucleophile is likely to displace the chlorine atom.
Regioselectivity concerns the preference for reaction at one position over another. researchgate.netnih.gov When introducing another substituent onto the isoquinoline (B145761) ring system, its position is determined by the directing effects of the existing amino and chloro groups. The electronic properties of these groups guide incoming electrophiles or nucleophiles to specific carbons on the aromatic rings.
Stereoselectivity involves the preferential formation of one stereoisomer over another. masterorganicchemistry.com While this compound itself is achiral, reactions that introduce a new chiral center can proceed with stereoselectivity. This is often achieved by using chiral catalysts or reagents, leading to the formation of one enantiomer or diastereomer in excess.
The interplay of these selective processes is fundamental to the strategic use of this compound in the synthesis of complex target molecules.
Biological Activity and Pharmacological Research Potential of 4 Chloroisoquinolin 1 Amine Analogs
Broad Spectrum of Biological Activities Associated with the Isoquinoline (B145761) Class
Research into isoquinoline derivatives has revealed a comprehensive range of biological effects, establishing this chemical class as a versatile scaffold for therapeutic development. nih.govsemanticscholar.org These compounds are investigated for numerous potential applications, from fighting cancer to combating microbial infections. nih.govwisdomlib.org
Antineoplastic and Cytotoxic Effects on Cancer Cell Lines
The anticancer activity of isoquinoline alkaloids and their synthetic derivatives is a significant area of pharmacological research. wjpr.netmdpi.com Studies have demonstrated that these compounds can efficiently induce cell death in a variety of cancer cell lines. mdpi.com The cytotoxic effects have been observed in numerous cancer types, including melanoma, breast cancer, and leukemia. nih.govoup.comnih.gov For instance, certain isoquinoline alkaloids have shown potent cytotoxic activity against human melanoma and squamous cell carcinoma lines, in some cases exceeding the cytotoxicity of standard chemotherapeutic agents. oup.comnih.gov The anticancer mechanisms are often linked to the ability of these compounds to induce cell cycle arrest, apoptosis (programmed cell death), and autophagy. mdpi.com
Some isoquinoline derivatives have demonstrated specific and potent activity against various cancer cell lines. The naphthalenyl sulfonyl and thiophenyl sulfonyl isoquinoline derivatives, for example, have shown inhibitory activity against MCF-7 breast cancer cells. nih.gov Similarly, alkaloids such as sanguinarine (B192314) and chelerythrine (B190780) have exhibited significant cytotoxicity, with IC₅₀ values in the sub-micromolar range against several cancer cell lines. nih.gov
Table 1: Examples of Cytotoxic Activity of Isoquinoline Derivatives against Cancer Cell Lines
| Compound/Extract | Cancer Cell Line(s) | Observed Effect (IC₅₀) | Reference(s) |
|---|---|---|---|
| Sanguinarine | Various | 0.11–0.54 μg/mL | nih.gov |
| Chelerythrine | Various | 0.14–0.46 μg/mL | nih.gov |
| Naphthalenyl sulfonyl isoquinoline derivative | MCF-7 (Breast) | 16.1 μM | nih.gov |
| Thiophenyl sulfonyl isoquinoline derivative | MCF-7 (Breast) | 19.8 μM | nih.gov |
Antimicrobial and Antifungal Research
The isoquinoline nucleus is considered a promising scaffold for the development of new antimicrobial agents. semanticscholar.orgresearchgate.net Derivatives have shown efficacy against a range of pathogens, including both bacteria and fungi. nih.govnih.gov Research has identified specific structural features that correlate with antimicrobial potency. For example, substitutions at the 1 and 2-positions of the isoquinoline ring can enhance antimicrobial activity and selectivity for specific microbial targets. semanticscholar.org
In detailed studies, certain alkaloids displayed strong antibacterial action; chelerythrine was particularly effective against Pseudomonas aeruginosa, and sanguinarine showed high activity against Staphylococcus aureus. researchgate.net In terms of antifungal properties, chelerythrine and chelidonine (B1668607) were noted for their strong activity against Candida albicans. researchgate.net A study involving 33 different isoquinoline alkaloids found that while antibacterial effects were not prominent, many of the compounds exhibited significant antifungal activity. researchgate.netnih.gov Further research into synthetic derivatives, such as variously functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, has yielded compounds with high and broad-range bactericidal activity. nih.gov
Table 2: Antimicrobial and Antifungal Activity of Selected Isoquinoline Derivatives
| Compound/Extract | Target Microorganism | Activity/Result (MIC) | Reference(s) |
|---|---|---|---|
| Chelerythrine | Pseudomonas aeruginosa | 1.9 mg/L | researchgate.net |
| Sanguinarine | Staphylococcus aureus | 1.9 mg/L | researchgate.net |
| Chelerythrine | Candida albicans | Strong antifungal activity | researchgate.net |
| Chelidonine | Candida albicans | Strong antifungal activity | researchgate.net |
| Thalicfoetine | Bacillus subtilis | 3.12 µg/mL | researchgate.net |
Enzyme Inhibitory Actions (e.g., Kinases, SARM1)
Isoquinoline derivatives are recognized for their ability to inhibit a variety of enzymes, which is a key mechanism behind their therapeutic potential. nih.govsemanticscholar.org Kinases, a class of enzymes crucial for cell signaling and metabolism, are a major target. researchoutreach.org Fasudil, an isoquinoline derivative, is a known inhibitor of Rho-kinase. researchoutreach.org Fragment-based design strategies have utilized the isoquinoline scaffold to develop highly potent kinase inhibitors, with some achieving nanomolar concentrations for inhibition. researchoutreach.org
Beyond kinases, isoquinolines have been shown to inhibit other critical enzymes. A study of 22 different isoquinoline derivatives found that most were capable of inhibiting complex I (NADH ubiquinone reductase) of the mitochondrial respiratory chain, an action implicated in their potential neurotoxic or neuroprotective effects. unige.chnih.gov Other research has focused on thymidine (B127349) phosphorylase, an enzyme involved in cancer metastasis and angiogenesis. bohrium.com A series of synthesized isoquinoline-bearing oxadiazole derivatives demonstrated outstanding inhibitory potential against this enzyme, with many analogs proving more potent than the reference inhibitor. bohrium.com
Table 3: Enzyme Inhibition by Isoquinoline Derivatives
| Target Enzyme | Inhibitor(s) | Potency (IC₅₀) | Reference(s) |
|---|---|---|---|
| Rho-kinase | Fasudil | Potent inhibitor | researchoutreach.org |
| Mitochondrial Complex I | N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline | 0.36 mM | nih.gov |
| Mitochondrial Complex I | 6-methoxy-1,2,3,4-tetrahydroisoquinoline | 0.38 mM | nih.gov |
| Thymidine Phosphorylase | Isoquinoline-oxadiazole derivatives | 1.10 to 54.60 μM | bohrium.com |
Molecular Mechanisms of Action and Target Engagement Studies
Understanding how 4-chloroisoquinolin-1-amine analogs exert their biological effects requires examining their interactions at the molecular level. Research on the broader isoquinoline class points to several key mechanisms, including disruption of cellular structures and modulation of specific protein functions.
Interference with Tubulin Polymerization and Reactive Oxygen Species Generation
A primary mechanism for the anticancer effect of many isoquinoline compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. mdpi.comacs.org Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.gov Several studies have shown that certain hydroxy-substituted indolo[2,1-a]isoquinolines bind to the colchicine-binding site on tubulin, thereby inhibiting its polymerization. acs.orgnih.gov This mode of action is shared by various isoquinoline-based scaffolds, which have been developed as potent tubulin inhibitors that perturb the microtubule network in cancer cells. researchgate.netchemrxiv.org
Another significant mechanism of cytotoxicity is the generation of reactive oxygen species (ROS). unige.ch ROS are highly reactive molecules that can cause oxidative damage to cellular components like DNA, proteins, and lipids, ultimately triggering cell death. nih.govxiahepublishing.com Isoquinoline alkaloids such as berberine (B55584) and certain isoquinoline-1,3,4-trione derivatives have been shown to induce ROS generation. nih.govmedchemexpress.com The production of ROS by these compounds can be a critical step in their anticancer and antimicrobial activities. nih.govmdpi.com
Modulation of Specific Enzyme and Receptor Activity
The pharmacological activity of isoquinoline analogs is frequently linked to their ability to modulate the function of specific enzymes and receptors. As noted, kinase inhibition is a well-established mechanism. researchoutreach.org The isoquinoline ring can act as a "hinge binder," occupying the ATP-binding pocket of kinases, which is a common strategy for designing kinase inhibitors. researchoutreach.org The lipophilicity and steric properties of the isoquinoline derivatives also play a crucial role in their ability to inhibit mitochondrial enzymes like complex I. unige.chnih.gov
In addition to direct enzyme inhibition, isoquinoline derivatives can act as modulators of receptor activity. For example, a series of 3-(2-pyridinyl)isoquinoline derivatives have been identified as allosteric modulators of the human A₃ adenosine (B11128) receptor. researchgate.net These compounds were found to enhance the binding of the natural agonist, suggesting a potential therapeutic application in amplifying endogenous signaling pathways. researchgate.net This demonstrates that the isoquinoline scaffold can be adapted to achieve highly specific interactions with cellular receptors, expanding their potential pharmacological applications beyond enzyme inhibition. researchgate.net
Interaction with DNA and Cellular Signaling Pathways
Derivatives of the isoquinoline scaffold have been noted for their potential to interact with DNA and modulate cellular signaling pathways. While direct studies on this compound are limited in publicly accessible literature, the broader class of isoquinoline compounds is known to exhibit these biological activities. For instance, certain isoquinoline derivatives have been shown to bind with DNA, potentially leading to the inhibition of DNA synthesis and the induction of oxidative stress, which can contribute to anticancer effects. orientjchem.org The mechanism of action for some isoquinoline compounds involves the inhibition of enzymes such as topoisomerase I (Top1), a DNA-relaxing enzyme, which can lead to cytotoxic effects in cancer cells. nih.gov
Furthermore, the isoquinoline core is a feature of compounds that can modulate various cellular signaling pathways. Some isoquinoline derivatives act as inhibitors or modulators of specific kinases, which are key regulators of cellular processes. researchgate.net For example, the discovery of isoquinoline derivatives as potent and selective inhibitors of checkpoint kinase 1 (CHK1), a crucial component of the DNA damage response network, highlights the potential of this scaffold in oncology. nih.gov The activation of the wnt signaling pathway is another area where isoquinoline derivatives, specifically tankyrase inhibitors, have shown promise. scispace.com These examples from related compounds suggest that this compound and its analogs could potentially interact with similar biological targets and pathways, warranting further investigation into their specific mechanisms of action.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives
The biological activity of quinoline (B57606) and isoquinoline derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system. ontosight.aifrontiersin.org Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are therefore crucial in optimizing the therapeutic potential of these compounds.
Influence of Halogen and Amine Substituents on Bioactivity and Selectivity
The presence and nature of halogen substituents on the quinoline or isoquinoline ring can profoundly impact a compound's biological activity. orientjchem.org Halogenation can affect properties such as lipophilicity, which in turn influences cell membrane permeability and bioavailability. orientjchem.orgmdpi.com For instance, in some series of quinoline-based compounds, a fluorine atom at a specific position has been shown to significantly enhance antibacterial activity. orientjchem.org Similarly, a chlorine atom can increase lipophilicity and cellular uptake, potentially improving anticancer activity. orientjchem.org The position of the halogen is also critical; for example, studies on other quinoline derivatives have shown that a methoxy (B1213986) group at position 6 is preferred over a methyl group or no substitution for antibacterial activity. frontiersin.org
The amine group at the 1-position of this compound is another key feature for its biological activity. The basic nitrogen atom in the quinoline ring is often important for the antimalarial activity of related compounds. orientjchem.org Modifications to this amine group, such as the introduction of various substituents, can significantly alter the compound's interaction with its biological target. For example, in a series of antiproliferative quinoline derivatives, the presence of an amino side-chain was found to enhance activity. frontiersin.org
| Compound Class | Substituent Effect | Impact on Bioactivity | Reference |
| Quinoline Derivatives | Fluorine at position 6 | Enhanced antibacterial activity | orientjchem.org |
| Quinoline Derivatives | Chlorine substituent | Increased lipophilicity and cellular uptake, potentially improving anticancer activity | orientjchem.org |
| Quinoline Derivatives | Methoxy at position 6 | Preferred for antibacterial activity over methyl or no substitution | frontiersin.org |
| Quinoline-based Antimalarials | Basic nitrogen in quinoline ring | Important for antimalarial activity | orientjchem.org |
| Antiproliferative Quinolines | Amino side-chain | Enhanced antiproliferative activity | frontiersin.org |
Exploration of Bioisosteric Replacements and Scaffold Morphing Strategies
Bioisosteric replacement and scaffold morphing are powerful strategies in medicinal chemistry to improve the properties of a lead compound. mdpi.comresearchgate.net Bioisosteric replacement involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the aim of enhancing activity, selectivity, or pharmacokinetic parameters. For example, a chlorine substituent can be a bioisosteric replacement that enhances metabolic stability compared to a hydroxyl group. chemshuttle.com
Scaffold morphing involves more significant changes to the core structure of a molecule to explore new chemical space and potentially discover novel biological activities or improved drug-like properties. researchgate.net This strategy has been successfully applied to quinoline-based compounds. For instance, morphing a quinazoline (B50416) core into a quinoline or pyrazolopyrimidine scaffold has led to a significant improvement in enzyme potency and selectivity against mycobacterial ATP synthesis. researchgate.net Another example is the evolution of pyrazolopyridine inhibitors into potent and selective isoquinoline-based CHK1 inhibitors through several scaffold morphing steps. nih.gov These examples demonstrate the potential of applying such strategies to this compound to develop new therapeutic agents.
Conformational Analysis and Stereochemical Impact on Biological Function
The three-dimensional conformation and stereochemistry of a molecule are critical determinants of its biological activity, as they govern the interaction with its biological target. nih.govarkat-usa.orgontosight.ai Conformational analysis of isoquinoline derivatives has been performed using techniques like NMR spectroscopy and molecular modeling to understand their preferred shapes. nih.govarkat-usa.org
The stereochemistry of substituents can have a profound effect on the biological activity of quinoline and isoquinoline derivatives. orientjchem.orgontosight.ai For example, in a series of indenoisoquinolines designed as topoisomerase I inhibitors, the Top1 poisoning activity of diol-substituted derivatives was found to be dependent on their stereochemistry. nih.gov Similarly, for some anticancer quinoline derivatives, compounds with an (R)-configuration at a chiral center in the side chain were found to be more active than those with the (S)-configuration. orientjchem.org These findings underscore the importance of controlling and defining the stereochemistry of any chiral centers introduced into analogs of this compound during drug design and development.
Role in Preclinical Drug Discovery and Development
Identification as a Pharmacophore and Lead Compound in Medicinal Chemistry
The quinoline and isoquinoline scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects. orientjchem.orgresearchgate.netresearchgate.net this compound itself is recognized as a significant compound in medicinal chemistry due to its potential biological activities and its utility as a building block for the synthesis of more complex molecules. It is considered a pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity.
As a lead compound, this compound provides a starting point for the design and synthesis of new drug candidates. evitachem.com Medicinal chemists can systematically modify its structure to improve potency, selectivity, and pharmacokinetic properties. For instance, it has been explored as a lead for developing hypoxia-activated prodrugs in oncology research. chemshuttle.com The reactive amine and halogen functionalities make it a versatile building block for creating libraries of derivatives for high-throughput screening and further optimization in the drug discovery process.
Derivatization for Enhanced Potency and Target Selectivity
Research into the structure-activity relationships (SAR) of these analogs has led to the development of potent and selective inhibitors for various enzyme families, particularly protein kinases.
Optimization of ROCK-I Kinase Inhibitors
A notable area of research has been the development of Rho-associated protein kinase (ROCK) inhibitors, which are implicated in various cardiovascular diseases. Through fragment-based screening and subsequent optimization, 6-substituted isoquinolin-1-amine derivatives have been identified as promising ATP-competitive ROCK-I inhibitors. researchgate.netnih.gov
Initial fragment hits were optimized to improve potency and pharmacokinetic (PK) profiles. One key strategy involved removing the basic center of the aminoisoquinoline to enhance properties. nih.gov For instance, fragment growth approaches led to the identification of compounds 23A and 23E . researchgate.net While compound 23A exhibited ROCK-1 affinity and potency comparable to first-generation inhibitors, it possessed a superior PK profile. researchgate.net Compound 23E demonstrated that further improvements in affinity and potency were feasible for this series, although it had a less favorable PK profile compared to 23A . researchgate.net
Further optimization efforts led to the development of lead compound 14A , which was equipotent against both ROCK-I and ROCK-II. This compound also showed good in vivo efficacy in a spontaneous hypertensive rat model. nih.gov Subsequent work focused on improving selectivity over other kinases, such as PKA. nih.gov
| Compound | Target Kinase | Key Research Finding |
| 23A | ROCK-I | Similar potency to first-generation inhibitors with a superior pharmacokinetic profile. researchgate.net |
| 23E | ROCK-I | Demonstrated feasibility of improving affinity and potency for the series. researchgate.net |
| 14A | ROCK-I / ROCK-II | Equipotent against both kinases with good in vivo efficacy. nih.gov |
Development of Selective RAF1 Kinase Inhibitors
In the field of oncology, derivatization of the isoquinoline scaffold has yielded potent and selective inhibitors of RAF1 kinase, a key target in melanoma. In one study, novel quinolinylaminoisoquinoline compounds were designed as bioisosteres of the multi-kinase inhibitor Sorafenib. jst.go.jp The design strategy involved replacing the phenylurea scaffold of Sorafenib with a substituted 1-aminoisoquinoline (B73089) moiety and isosterically replacing the oxygen linker with an amine (NH) group. jst.go.jp
The synthesis started from 4-chloro-5-nitroisoquinoline, which was reacted with various amines. jst.go.jp The resulting nitro compounds were then reduced to form the final amino analogs. The antiproliferative activity of these derivatives was tested against the A375P human melanoma cell line. jst.go.jp
The study revealed that compounds with an amine linker between the isoquinoline and quinoline rings were generally more potent than the corresponding amide analogs. This suggests a better fit of the amine derivatives at the receptor site. jst.go.jp Specifically, compounds 1b , 1d , 1g , and 1j were identified as the most potent, with IC₅₀ values in the sub-micromolar range. jst.go.jp
| Compound | Linker Type | Substituent on Quinoline Ring | Antiproliferative Activity (IC₅₀) vs. A375P Cell Line |
| 1b | Amine | 4-Chloro | Sub-micromolar jst.go.jp |
| 1d | Amine | 4-Trifluoromethyl | Sub-micromolar jst.go.jp |
| 1g | Amine | 3-Trifluoromethyl, 4-Chloro | Sub-micromolar jst.go.jp |
| 1j | Amine | 3-tert-Butyl | Sub-micromolar jst.go.jp |
| Sorafenib | Urea / Ether | N/A | Micromolar (less potent than amine linker compounds) jst.go.jp |
This research highlights how targeted derivatization—specifically at the 1-amino position of the isoquinoline core and the choice of linker—can lead to a significant enhancement in potency and selectivity for a desired cancer-related kinase. jst.go.jp Furthermore, replacing a benzamide (B126) core with an aminoisoquinoline has been shown in other studies to significantly improve kinase selectivity and impart favorable pharmacokinetic properties for inhibitors of the mutant B-Raf pathway. researchgate.net
Computational Chemistry and Molecular Modeling in 4 Chloroisoquinolin 1 Amine Research
Molecular Docking and Binding Affinity Predictions with Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the binding mode of potential drug candidates within the active site of a target protein. For a compound like 4-Chloroisoquinolin-1-amine, molecular docking could be employed to predict its binding affinity and interaction patterns with various protein targets, such as kinases, which are often implicated in cancer and inflammatory diseases.
In studies involving similar quinoline (B57606) and isoquinoline (B145761) scaffolds, molecular docking has been successfully used to elucidate key interactions. For instance, docking studies on 4-anilinoquinazoline derivatives revealed that these compounds could effectively bind to the ATP-binding site of enzymes like DNA gyrase scilit.com. The simulations showed crucial hydrogen bond interactions and hydrophobic contacts that contribute to the binding affinity. For this compound, similar studies would involve docking the molecule into the active sites of relevant kinases, with the predicted binding energy (often expressed in kcal/mol) providing an estimate of its inhibitory potential. The results would highlight key amino acid residues that interact with the chlorine atom, the amino group, and the isoquinoline core, guiding further structural modifications to enhance potency.
Table 1: Representative Molecular Docking Data for Anilinoquinazoline Derivatives with DNA Gyrase
| Compound | Binding Affinity (ΔGbind, kcal/mol) | Interacting Residues |
| Derivative 4c | -8.16 | TYR-355, ARG-120 |
| Derivative with 2-Pyridyl | -9.33 | TYR-385, SER-350 |
| Derivative with 2-Furanyl | -9.17 | TYR-385, SER-530 |
Note: This data is for 4-anilinoquinazoline derivatives and is presented to illustrate the type of information generated from molecular docking studies. scilit.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can predict the bioactivity of novel, untested compounds.
For the isoquinoline class of compounds, QSAR studies have been pivotal in optimizing their therapeutic properties. For example, a QSAR study on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3) successfully identified descriptors related to the compounds' electronic and steric properties that were crucial for their inhibitory activity japsonline.comjapsonline.com. The developed models demonstrated high statistical significance, indicating their predictive power. A similar approach for this compound would involve synthesizing a series of analogs with varied substituents and correlating their measured biological activity with calculated molecular descriptors. The resulting QSAR model could then be used to predict the activity of new derivatives, prioritizing the synthesis of the most promising candidates.
De Novo Design and Virtual Screening for Novel Analog Discovery
De novo design and virtual screening are powerful computational strategies for discovering novel drug candidates. Virtual screening involves computationally screening large libraries of compounds to identify those that are most likely to bind to a drug target. De novo design, on the other hand, involves the computational generation of novel molecular structures with desired properties.
In the context of isoquinoline-based drug discovery, virtual screening has been used to identify new inhibitors for various targets. For instance, a virtual screening campaign could be designed to search for compounds with a similar scaffold to this compound that are predicted to have high affinity for a specific protein target. This approach can rapidly identify a manageable number of compounds for experimental testing from databases containing millions of molecules tandfonline.com. De novo design algorithms could be employed to generate novel isoquinoline-1-amine analogs with optimized binding characteristics, potentially leading to the discovery of compounds with improved potency and selectivity.
Conformational Landscape Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is not only dependent on its static structure but also on its dynamic behavior and the different conformations it can adopt. Conformational landscape analysis and molecular dynamics (MD) simulations are computational techniques used to study the flexibility and dynamic nature of molecules over time.
Prediction of Reactivity and Selectivity in Synthetic Transformations
Computational chemistry can also play a significant role in synthetic chemistry by predicting the reactivity and selectivity of chemical reactions. For the synthesis of this compound and its derivatives, computational models can be used to predict the most favorable reaction pathways, identify potential side products, and optimize reaction conditions. For example, density functional theory (DFT) calculations can be used to model reaction mechanisms and predict activation energies, providing insights into the feasibility and outcome of a particular synthetic step. While a specific synthetic route for 1-amino-4-chloroisoquinoline has been described, starting from 1,4-dichloroisoquinoline (B101551) researchgate.net, computational methods could be used to explore alternative, more efficient synthetic strategies or to predict the regioselectivity of further functionalization of the isoquinoline ring. Modern computational tools can even assist in retrosynthetic analysis, proposing potential synthetic routes for novel target molecules nih.govfrontiersin.org.
Future Research Directions and Translational Challenges
Advancements in Sustainable and Efficient Synthetic Methodologies
The chemical synthesis of isoquinoline (B145761) and its derivatives has traditionally relied on methods that often involve harsh conditions, toxic reagents, and significant waste generation. nih.govrsc.org The principles of green chemistry are increasingly being integrated into synthetic protocols to address these environmental and economic concerns. nih.govrsc.org Future research is focused on developing more sustainable and efficient methods for producing compounds like 4-Chloroisoquinolin-1-amine.
Key advancements in this area include:
Recyclable Catalytic Systems: The use of recyclable homogeneous catalysts, such as ruthenium in polyethylene (B3416737) glycol (PEG-400), offers high atom economy and allows for the reuse of the catalyst, minimizing waste. researchgate.net
Benign Solvents: A shift towards environmentally friendly solvents like water and ethanol (B145695) is a cornerstone of green synthesis. nih.gov For instance, rhodium(III)-catalyzed C-H activation and annulation reactions have been successfully performed in ethanol at room temperature. nih.gov
Energy-Efficient Processes: Microwave and ultrasound-assisted synthesis have emerged as energy-efficient alternatives to conventional heating, often leading to shorter reaction times and higher yields. nih.govresearchgate.net
Metal-Free Reactions: The development of metal-free catalytic systems, such as those employing organic molecules or ionic liquids, mitigates the environmental impact associated with heavy metals. nih.gov
| Green Chemistry Approach | Description | Advantages |
| Recyclable Catalysts | Catalysts that can be easily recovered and reused for multiple reaction cycles. | Reduced catalyst waste, lower cost. researchgate.net |
| Benign Solvents | Use of non-toxic, renewable, and biodegradable solvents like water or ethanol. | Improved safety, reduced environmental pollution. nih.gov |
| Microwave/Ultrasound | Application of microwave or ultrasonic irradiation to accelerate chemical reactions. | Faster reaction times, increased yields, lower energy consumption. nih.govresearchgate.net |
| Metal-Free Catalysis | Utilization of organic molecules or other non-metallic substances to catalyze reactions. | Avoids heavy metal contamination, often milder reaction conditions. nih.gov |
These greener synthetic routes are crucial for the large-scale and environmentally responsible production of isoquinoline-based pharmaceutical intermediates. nih.govrsc.org
Identification and Validation of Novel Biological Targets for Isoquinoline Derivatives
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. rsc.org While the anti-cancer and antimicrobial properties of many isoquinoline alkaloids are well-documented, the precise molecular targets and mechanisms of action for many derivatives, including this compound, are still under investigation. nih.govmdpi.com Future research will focus on identifying and validating novel biological targets to unlock the full therapeutic potential of this compound class.
Promising areas of investigation include:
Enzyme Inhibition: Isoquinoline derivatives have shown inhibitory activity against various enzymes crucial for disease progression. These include:
Kinases: Protein kinases are key regulators of cellular processes, and their dysregulation is implicated in cancer and inflammatory diseases. Isoquinoline-based compounds have been designed as inhibitors of kinases like Protein Kinase B (PKB) and Rho-kinase. nih.govgoogle.com
Topoisomerases: These enzymes are essential for DNA replication and are validated targets for anticancer drugs. Indenoisoquinoline derivatives, for example, are potent topoisomerase I inhibitors. nih.govmdpi.com
Dihydrofolate Reductase (DHFR): DHFR is a target for both anticancer and antimicrobial agents. Tetrahydroisoquinoline derivatives have been identified as DHFR inhibitors. nih.gov
DNA Intercalation: The planar aromatic structure of the isoquinoline ring allows some derivatives to intercalate into DNA, disrupting DNA replication and transcription and leading to cytotoxic effects. mdpi.com
Receptor Modulation: Certain isoquinoline derivatives can modulate the activity of cellular receptors, influencing signaling pathways involved in various physiological processes.
The validation of these novel targets is a critical step and typically involves a combination of techniques, including in vitro enzyme assays, cell-based proliferation and apoptosis assays, and in vivo animal models. researchoutreach.orgucl.ac.uk
| Target Class | Example Target | Therapeutic Area |
| Kinases | Protein Kinase B (PKB), Rho-kinase | Cancer, Cardiovascular Disease nih.govgoogle.com |
| Topoisomerases | Topoisomerase I, Topoisomerase II | Cancer nih.govmdpi.com |
| Dihydrofolate Reductase (DHFR) | Dihydrofolate Reductase | Cancer, Infectious Diseases nih.gov |
| DNA | - | Cancer mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. researchgate.net These computational tools can significantly accelerate the design and optimization of novel drug candidates based on the isoquinoline scaffold.
Key applications of AI and ML in this context include:
In Silico Screening: Virtual screening of large compound libraries against a specific biological target can rapidly identify potential hits with desirable binding properties. mdpi.comjetir.org This approach saves time and resources compared to traditional high-throughput screening.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. researchgate.netjetir.org It is instrumental in understanding structure-activity relationships (SAR).
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the chemical structures of isoquinoline derivatives with their biological activities, enabling the prediction of the potency of novel, unsynthesized compounds. mdpi.com
Fragment-Based Drug Design (FBDD): This approach involves screening smaller chemical fragments, which can then be computationally linked or "grown" to create more potent and selective ligands. researchoutreach.org
These computational methods allow for a more rational and targeted approach to drug design, reducing the number of compounds that need to be synthesized and tested experimentally. researchgate.netmdpi.com
| Computational Method | Application in Isoquinoline Drug Design |
| In Silico Screening | High-throughput virtual screening of isoquinoline libraries to identify potential inhibitors. mdpi.comjetir.org |
| Molecular Docking | Predicting the binding modes of isoquinoline derivatives to their target proteins. researchgate.netjetir.org |
| 3D-QSAR | Developing predictive models for the biological activity of novel isoquinoline compounds. mdpi.com |
| Fragment-Based Design | Identifying and optimizing isoquinoline fragments to build potent drug candidates. researchoutreach.org |
Exploration of Multitargeted Ligands Based on the Isoquinoline Scaffold
The traditional "one drug, one target" paradigm is being challenged by the complexity of many diseases, such as cancer, which often involve multiple pathological pathways. mdpi.com The development of multitargeted ligands, or "polypharmacology," is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. researchgate.net The versatile isoquinoline scaffold is well-suited for the design of such dual-action or multitargeted agents. rsc.org
Examples of this approach include:
Dual Enzyme Inhibitors: Researchers have designed isoquinoline derivatives that can simultaneously inhibit two different enzymes. For instance, novel analogues have been developed as dual inhibitors of tubulin polymerization and V-ATPase, both of which are implicated in cancer. nih.gov Similarly, tetrahydroisoquinoline derivatives have been synthesized as dual inhibitors of DHFR and cyclin-dependent kinase 2 (CDK2). nih.gov
Overcoming Drug Resistance: By targeting multiple pathways, these compounds can be more effective against cancer cells that have developed resistance to single-target therapies. mdpi.com
Synergistic Effects: The simultaneous modulation of two or more targets can lead to synergistic therapeutic effects that are greater than the sum of the effects of individual target inhibition. mdpi.com
The rational design of multitargeted ligands requires a deep understanding of the structural biology of the targets and the SAR of the isoquinoline scaffold. mdpi.com Computational tools play a crucial role in identifying common pharmacophoric features and designing molecules with the desired dual-binding properties. mdpi.com
| Dual-Target Combination | Therapeutic Rationale |
| Tubulin Polymerization / V-ATPase | Combined antiproliferative and anti-metastatic effects in cancer. nih.gov |
| DHFR / CDK2 | Targeting both nucleotide synthesis and cell cycle progression in cancer. nih.gov |
| EGFR / HER2 | Overcoming resistance in HER2-positive cancers. nih.gov |
The continued exploration of these future research directions holds the key to unlocking the full therapeutic potential of this compound and the broader class of isoquinoline derivatives, paving the way for the development of novel and more effective medicines.
Q & A
Q. What are the established synthetic routes for 4-Chloroisoquinolin-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The Friedländer reaction is a common method for synthesizing isoquinoline derivatives. For this compound, precursors such as 2-(3,4-dihydroisoquinolin-1-yl)anilines can undergo cyclization under acidic or catalytic conditions. Key variables include solvent choice (e.g., acetic acid vs. ethanol), temperature (80–120°C), and catalyst (e.g., ZnCl₂ or FeCl₃). Optimization studies show that higher temperatures (110°C) in acetic acid improve cyclization efficiency, yielding ~65–70% product with >95% purity (HPLC analysis) . Side products like dechlorinated analogs may form if reducing agents are present.
Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm aromatic proton environments and chlorine substitution), HRMS (for molecular ion validation), and FTIR (to detect amine N-H stretches at ~3300 cm⁻¹). For example, in ¹H NMR, the C-4 chlorine deshields adjacent protons, causing distinct splitting patterns (e.g., a doublet of doublets at δ 7.8–8.2 ppm). X-ray crystallography is advised for resolving structural ambiguities, particularly regiochemistry in substituted analogs .
Q. How does the solubility profile of this compound affect its utility in biological assays?
- Methodological Answer : The compound exhibits limited aqueous solubility (<0.1 mg/mL in PBS) but dissolves in DMSO (50 mg/mL). For cell-based studies, prepare stock solutions in DMSO and dilute in culture media to ≤0.1% DMSO to avoid cytotoxicity. Solubility can be enhanced via salt formation (e.g., hydrochloride salts) or co-solvents (e.g., PEG-400), though these may alter bioactivity .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reports on the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies arise from competing pathways: (i) Buchwald-Hartwig amination vs. (ii) SNAr displacement . The C-4 chlorine’s position relative to the amine group influences steric and electronic effects. DFT calculations suggest that electron-withdrawing substituents on the isoquinoline ring lower the activation energy for SNAr, favoring aryl substitution over amine coupling. Experimental validation using Pd(OAc)₂/XPhos catalysts under inert conditions (N₂, 80°C) can suppress side reactions .
Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinase domains) to identify critical binding motifs. QSAR models trained on existing bioactivity data (e.g., IC₅₀ values) can predict substituent effects. For instance, adding electron-donating groups at C-6 improves affinity for tyrosine kinases by 3-fold, as validated by SPR binding assays .
Q. What strategies resolve discrepancies in reported cytotoxicity data for this compound across cancer cell lines?
- Methodological Answer : Variability often stems from differences in assay conditions (e.g., incubation time, serum concentration). Standardize protocols using CCK-8 assays with 48-hour exposure and 10% FBS. Cross-validate with clonogenic assays and apoptosis markers (e.g., Annexin V). Contradictory results in MDA-MB-231 vs. HeLa cells may reflect differential expression of ABC transporters, which can be probed using verapamil (a P-gp inhibitor) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
